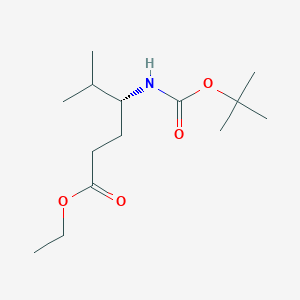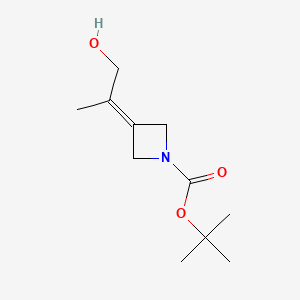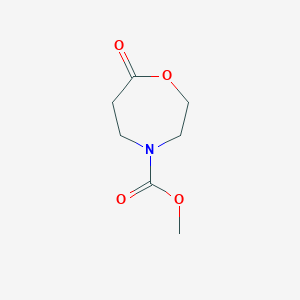![molecular formula C12H14BrN3O2 B14906869 tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate: is a heterocyclic compound that features a pyrrolopyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate typically involves the following steps:
Bromination: The starting material, pyrrolo[3,2-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the carbamate group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or reduction reactions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, DMF (Dimethylformamide) as solvent, and heating.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, THF (Tetrahydrofuran) as solvent.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Amino Derivatives: Formed from nucleophilic substitution with amines.
Oxidized Products: Formed from oxidation reactions.
Reduced Products: Formed from reduction reactions.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts for organic reactions .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents .
Industry:
- Utilized in the synthesis of advanced materials with specific electronic or optical properties.
- Applied in the production of specialty chemicals and intermediates for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the position and nature of substituents, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct electronic properties and binding affinities compared to its analogs .
Propriétés
Formule moléculaire |
C12H14BrN3O2 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-6-14-7-4-5-9(13)16-10(7)8/h4-6,14H,1-3H3,(H,15,17) |
Clé InChI |
IVBZHQIWIRUNDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CNC2=C1N=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



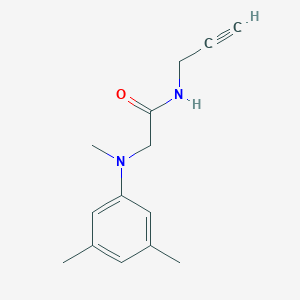
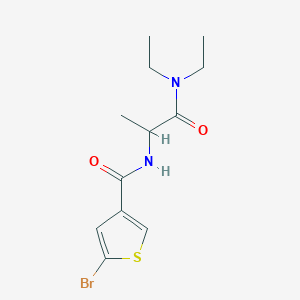
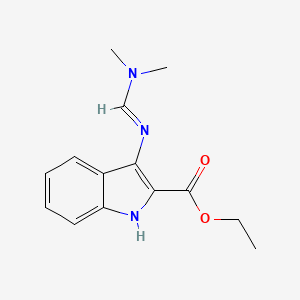
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)

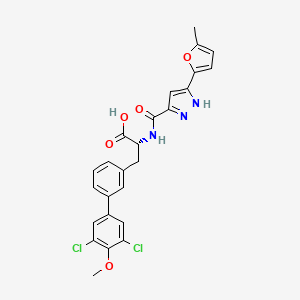

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

